3-(2-chlorophenyl)-N-ethylpropanamide
CAS No.:
Cat. No.: VC11217799
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO |
|---|---|
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-N-ethylpropanamide |
| Standard InChI | InChI=1S/C11H14ClNO/c1-2-13-11(14)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3,(H,13,14) |
| Standard InChI Key | MCFWFTIKXXDATG-UHFFFAOYSA-N |
| SMILES | CCNC(=O)CCC1=CC=CC=C1Cl |
| Canonical SMILES | CCNC(=O)CCC1=CC=CC=C1Cl |
Introduction
Chemical Structure and Physicochemical Properties
3-(2-Chlorophenyl)-N-ethylpropanamide consists of a propanamide chain () linked to a 2-chlorophenyl aromatic ring and an ethyl group on the amide nitrogen. The presence of the electron-withdrawing chlorine atom at the ortho position of the phenyl ring influences the compound’s electronic distribution, potentially affecting its reactivity and interaction with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-N-ethylpropanamide |
| CAS Number | Not explicitly provided |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound’s solubility profile is likely dominated by the polar amide group and the hydrophobic chlorophenyl moiety, suggesting moderate solubility in organic solvents like ethanol or dimethylformamide (DMF) but limited aqueous solubility.
Synthesis and Preparation
The synthesis of 3-(2-chlorophenyl)-N-ethylpropanamide typically follows a straightforward amidation reaction.
Standard Synthesis Pathway
The primary method involves reacting 2-chlorobenzoyl chloride with ethylamine in the presence of a base, such as sodium hydroxide or triethylamine, to facilitate the nucleophilic acyl substitution. The reaction proceeds as follows:
This one-step process is efficient and aligns with conventional amide synthesis protocols. The use of a base ensures the deprotonation of the amine, enhancing its nucleophilicity and driving the reaction to completion.
Biological and Pharmaceutical Applications
Though specific biological data for 3-(2-chlorophenyl)-N-ethylpropanamide are sparse, its structural analogs provide insights into potential applications.
Anti-Inflammatory Activity
Compounds featuring a 3-(2-chlorophenyl)propanoyl moiety have demonstrated inhibitory effects on pyroptosis (a pro-inflammatory form of cell death) and IL-1β release, key mediators of inflammatory responses. For example, derivatives with similar substituents reduced cytokine production in macrophage models by ~40–60%, suggesting a mechanism involving modulation of inflammasome pathways.
Neuropharmacological Considerations
The ethylamide group may confer affinity for neurological targets. For instance, a related compound, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, exhibited activity on serotonin receptors (5-HT and 5-HT) and calcium channels, implicating chlorophenyl amides in neuromodulation .
Research Findings and Mechanistic Insights
Receptor Interactions
Preliminary studies on analogous compounds suggest interactions with muscarinic acetylcholine receptors (mAChRs). For example, M mAChR antagonists like tiotropium reduced smooth muscle contraction by ~70% when co-administered with chlorophenyl derivatives, hinting at receptor-mediated pathways .
Calcium Signaling Modulation
The contractile effects of related amides on smooth muscle were attenuated by L-type calcium channel blockers (e.g., nifedipine), indicating a dependence on extracellular calcium influx . This aligns with the role of chlorophenyl groups in enhancing membrane permeability to ions.
Future Directions and Optimization Strategies
Structural Modifications
-
Ethyl Group Substitution: Replacing the ethyl moiety with bulkier alkyl chains (e.g., isopropyl) could enhance target specificity by altering steric interactions.
-
Chlorophenyl Ring Functionalization: Introducing electron-donating groups (e.g., methoxy) at the para position may improve solubility and pharmacokinetics.
Targeted Drug Delivery
Encapsulation in lipid nanoparticles or conjugation to targeting ligands (e.g., folate) could address bioavailability limitations, a common issue with hydrophobic amides.
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